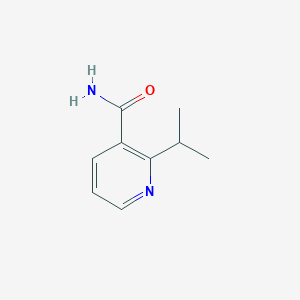
5-Iodo-2-(trifluoromethyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-(trifluoromethyl)nicotinic acid is a chemical compound characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-(trifluoromethyl)nicotinic acid typically involves halogenation and trifluoromethylation reactions. One common method is the iodination of 2-(trifluoromethyl)nicotinic acid using iodine in the presence of a suitable catalyst. Another approach involves the direct trifluoromethylation of 5-iodonicotinic acid using reagents like trifluoromethyl iodide.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Iodo-2-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 5-iodo-2-(trifluoromethyl)nicotinamide.
Reduction: Reduction reactions can lead to the formation of 5-iodo-2-(trifluoromethyl)nicotinamide.
Substitution: Substitution reactions at the iodine or trifluoromethyl positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: 5-iodo-2-(trifluoromethyl)nicotinamide
Reduction: 5-iodo-2-(trifluoromethyl)nicotinamide
Substitution: Various derivatives depending on the substituent used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Iodo-2-(trifluoromethyl)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its iodine and trifluoromethyl groups can interact with biological targets, making it useful in drug discovery.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is also used in the development of new materials and chemicals. Its unique properties can be leveraged to create novel compounds with specific industrial applications.
Mécanisme D'action
The mechanism by which 5-Iodo-2-(trifluoromethyl)nicotinic acid exerts its effects depends on its molecular targets and pathways. For example, in drug discovery, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the derivative and its intended use.
Comparaison Avec Des Composés Similaires
2-Iodo-5-(trifluoromethyl)pyridine
3-Iodo-5-(trifluoromethyl)pyridin-2-ol
2-Bromo-5-(trifluoromethyl)pyridine
Uniqueness: 5-Iodo-2-(trifluoromethyl)nicotinic acid stands out due to its specific combination of iodine and trifluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C7H3F3INO2 |
|---|---|
Poids moléculaire |
317.00 g/mol |
Nom IUPAC |
5-iodo-2-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H3F3INO2/c8-7(9,10)5-4(6(13)14)1-3(11)2-12-5/h1-2H,(H,13,14) |
Clé InChI |
NFXLBSFHTMRMCR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aR)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B15329960.png)












